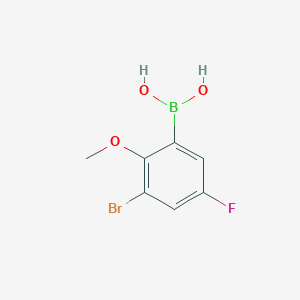

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

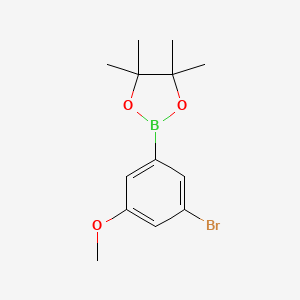

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is a derivative of boronic acid, which is a class of organic compounds containing a trivalent boron atom associated with an alkyl substituent and two hydroxyl groups. These compounds are significant in organic synthesis and pharmaceutical applications due to their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate compound and subsequent hydrolysis. For instance, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor using this method . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, was achieved through a two-step reaction involving an organic lithium reagent and subsequent oxidation . Although the specific synthesis of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is not detailed in the provided papers, these methods suggest potential pathways for its synthesis.

Molecular Structure Analysis

Boronic acids, such as 3-bromophenylboronic acid, have been studied using various experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods like density functional theory (DFT) . These studies provide insights into the molecular structure, vibrational modes, and electronic properties of boronic acid derivatives. The molecular structure is characterized by the boron atom's coordination with two hydroxyl groups and an alkyl substituent, which in the case of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid, would include bromo, fluoro, and methoxy functional groups.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They participate in Suzuki cross-coupling reactions to form biphenyls and other aromatic compounds . The halodeboronation of aryl boronic acids, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile, is another example of the chemical reactivity of these compounds . Additionally, boronic acids can undergo regioselective hydroxyalkylations, as seen with boron 4-methoxy-2-furanolates . These reactions highlight the chemical versatility of boronic acids in forming various functionalized organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their functional groups. For example, the presence of electron-withdrawing groups, such as nitro or fluoro, can enhance the boronic acid's ability to bind diols . The pKa values, solubility, and stability of boronic acids can vary significantly depending on their substitution pattern. The experimental and computational studies provide valuable data on these properties, which are essential for the practical application of boronic acids in chemical synthesis and material science .

科学的研究の応用

“(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid” is a type of boronic acid . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility and are used in a wide range of chemical reactions .

In addition, boronic acids can be used in the synthesis of diarylanthracenes , which are used as molecular switches . These switches can change their physical or chemical properties in response to external stimuli, making them useful in the development of sensors and other devices .

- Organic Chemistry : Boronic acids are used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in the synthesis of many chemical compounds .

- Material Science : Boronic acids can be used in the synthesis of diarylanthracenes , which are used as molecular switches . These switches can change their physical or chemical properties in response to external stimuli, making them useful in the development of sensors and other devices .

- Organic Chemistry : Boronic acids are used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in the synthesis of many chemical compounds .

- Material Science : Boronic acids can be used in the synthesis of diarylanthracenes , which are used as molecular switches . These switches can change their physical or chemical properties in response to external stimuli, making them useful in the development of sensors and other devices .

Safety And Hazards

特性

IUPAC Name |

(3-bromo-5-fluoro-2-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHKJRKYBGAQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584480 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |

CAS RN |

352525-85-0 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)